1-[(Prop-2-yn-1-yl)oxy]nonane
Description
1-[(Prop-2-yn-1-yl)oxy]nonane is a linear aliphatic ether characterized by a nonane backbone (C₉H₁₉) linked to a propargyl ether group (-O-CH₂-C≡CH). This compound combines the hydrophobic nature of a long alkyl chain with the reactive alkyne moiety, making it valuable in organic synthesis, polymer chemistry, and materials science. The propargyl group’s triple bond enables click chemistry applications, such as Huisgen cycloadditions, while the nonane chain contributes to solubility in nonpolar solvents and thermal stability .
Properties
CAS No. |
57975-89-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-prop-2-ynoxynonane |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h2H,3,5-12H2,1H3 |
InChI Key |
ZUOXVQNXAWIZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nonyloxy-1-propyne can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a nonyl halide with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from propargyl alcohol attacks the nonyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of 3-nonyloxy-1-propyne typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants. Common solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both the alkoxide and the nonyl halide .
Chemical Reactions Analysis
Types of Reactions
3-Nonyloxy-1-propyne undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO_4) or ozone (O_3), resulting in the cleavage of the triple bond and formation of carboxylic acids.
Substitution Reactions: The nonyl group can undergo substitution reactions, particularly nucleophilic substitutions, where the ether linkage remains intact.
Common Reagents and Conditions
Addition Reactions: Typically carried out in the presence of halogens or hydrogen halides at room temperature.
Oxidation Reactions: Conducted using strong oxidizing agents like KMnO_4 or O_3 under controlled conditions to prevent over-oxidation.
Substitution Reactions: Often involve nucleophiles such as sodium alkoxides or amines in polar aprotic solvents.
Major Products
Addition Reactions: Formation of dihalides or haloalkenes.
Oxidation Reactions: Formation of carboxylic acids.
Substitution Reactions: Formation of substituted ethers or amines.
Scientific Research Applications
3-Nonyloxy-1-propyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-nonyloxy-1-propyne primarily involves its reactivity at the triple bond. The compound can undergo addition reactions, where the π-bond electrons are used to form new σ-bonds with electrophiles. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Aliphatic Ethers with Shorter Alkyl Chains: (S)-2-(Prop-2-yn-1-yloxy)octane
Structure: (S)-2-(Prop-2-yn-1-yloxy)octane features an octane chain (C₈H₁₇) and a chiral center at the second carbon, distinguishing it from the achiral 1-[(Prop-2-yn-1-yl)oxy]nonane .
Key Differences :
- Chain Length: The shorter octane chain reduces hydrophobicity and boiling point compared to nonane derivatives. For example, octane derivatives typically exhibit boiling points ~15–20°C lower than nonane analogs.
- Reactivity: The chiral center in (S)-2-(prop-2-yn-1-yloxy)octane may influence stereoselective reactions, whereas this compound lacks such stereochemical complexity.
- Applications: The nonane derivative’s longer chain enhances stability in polymer matrices, whereas the octane analog is more suited for liquid-phase reactions requiring lower viscosity .
Aromatic Propargyl Ethers: 1-[2-Hydroxy-4-(Prop-2-yn-1-yloxy)phenyl]ethanone
Structure: This compound incorporates a phenolic ring substituted with a propargyl ether and an acetyl group, contrasting with the purely aliphatic this compound .
Key Differences :
- Electronic Effects : The aromatic ring introduces conjugation, reducing the alkyne’s reactivity compared to aliphatic ethers. For instance, the triple bond in aromatic propargyl ethers is less electrophilic due to resonance stabilization.
- Solubility: The phenolic hydroxyl group enhances solubility in polar solvents (e.g., ethanol or acetone), unlike the nonane derivative, which is predominantly soluble in hexane or chloroform.
- Crystallography: Single-crystal X-ray studies of the aromatic analog reveal a mean σ(C–C) bond deviation of 0.002 Å and an R factor of 0.043, indicating high structural precision. Similar studies for this compound are lacking but would likely show longer bond lengths due to the absence of aromatic stabilization .
Heteroatom-Substituted Propargyl Derivatives: (Prop-2-yn-1-ylsulfanyl)carbonitrile
Structure : This compound replaces the ether oxygen with sulfur and adds a nitrile group (-C≡N), yielding C₄H₃NS .
Key Differences :
- Reactivity: The thioether (-S-) group is more nucleophilic than the ether (-O-), while the nitrile introduces electrophilic character. This dual functionality enables diverse reactivity, such as nucleophilic substitutions or nitrile reductions, which are absent in this compound.
- Hazards: Limited toxicological data for (Prop-2-yn-1-ylsulfanyl)carbonitrile necessitate precautions (e.g., avoiding inhalation, P261/P262), whereas aliphatic propargyl ethers like this compound may pose lower acute toxicity risks due to their inert alkyl chains .
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